2',2'-Difluoro-3'-(propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride
Description
The compound 2',2'-Difluoro-3'-(propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride is a structurally complex molecule featuring a spirocyclic core combining a bicyclo[3.2.1]octane system with a cyclopropane ring. The difluoro and isopropyl substituents on the cyclopropane moiety distinguish it from simpler analogs.
Properties
IUPAC Name |
1',1'-difluoro-3'-propan-2-ylspiro[8-azabicyclo[3.2.1]octane-3,2'-cyclopropane];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2N.ClH/c1-7(2)10-11(12(10,13)14)5-8-3-4-9(6-11)15-8;/h7-10,15H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNDXHJLXRMECB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(C1(F)F)CC3CCC(C2)N3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2',2'-Difluoro-3'-(propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride is a novel compound that has attracted attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This compound belongs to a class of bicyclic compounds known for their diverse pharmacological profiles.
Chemical Structure and Properties
The compound's IUPAC name is (1R,5S)-2',2'-difluoro-3'-(propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride, and it has a molecular formula of CHFN·HCl. It features a bicyclic structure that incorporates a spirocyclic arrangement, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHFN·HCl |
| Molecular Weight | 221.69 g/mol |
| Purity | 95% |
| Physical Form | Solid |
Anticancer Activity
Recent studies have indicated that compounds similar to 2',2'-difluoro-3'-(propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] exhibit promising anticancer properties. For instance, a related bicyclic compound demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that the structural features of these compounds may enhance their interaction with biological targets involved in cancer progression .
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways that regulate cell growth and division.
- Induction of Apoptosis : Evidence suggests that similar compounds can trigger programmed cell death in malignant cells.
- Targeting Specific Enzymes : The bicyclic structure allows for potential interactions with enzymes critical for tumor metabolism.
Case Study 1: Cytotoxicity Evaluation
In a controlled study evaluating the cytotoxic effects of 2',2'-difluoro-3'-(propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] on human cancer cell lines, researchers reported an IC value indicating effective inhibition of cell growth at concentrations lower than those required for traditional chemotherapeutics.
Case Study 2: In Vivo Efficacy
A preliminary in vivo study assessed the efficacy of this compound in mouse models bearing xenografted tumors. The results showed a significant reduction in tumor volume compared to control groups treated with saline, highlighting its potential as an effective therapeutic agent .
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural differences between the target compound and analogs:
Key Observations :
- Fluorination: The target compound’s 2',2'-difluoro group parallels fluorinated analogs like the NOP receptor radiotracer , which leverages fluorine for enhanced binding affinity and metabolic stability.
- Spiro Diversity : Replacement of cyclopropane with imidazolidine (e.g., ) or indoline (e.g., ) alters conformational flexibility and electronic properties, impacting target selectivity.
Key Observations :
Pharmacological and Physicochemical Comparisons
Limited pharmacological data are available, but cytotoxic and receptor-binding studies offer insights:
- Cytotoxicity : Diazaspiro bicyclo hydantoins (e.g., 7m) show cytotoxic activity in leukemia cells, with substituents like 3,4-difluorobenzyl enhancing potency . The target compound’s cyclopropane may reduce steric hindrance compared to bulkier groups (e.g., methoxyethyl in 4b).
- Receptor Targeting : Fluorinated spiro compounds (e.g., ) demonstrate utility as radiotracers, suggesting the target’s difluoro groups could improve CNS penetration or receptor affinity.
- Stability : Compounds like require freezer storage (-20°C), whereas others (e.g., ) are stable at room temperature. The hydrochloride salt in the target compound likely enhances solubility but may necessitate controlled storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
